Ethyl 2-(4-Amino-5-methyl-2-pyridyl)acetate
Description
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 2-(4-amino-5-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-10(13)5-8-4-9(11)7(2)6-12-8/h4,6H,3,5H2,1-2H3,(H2,11,12) |
InChI Key |
XYTOUMHBRAPAAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=N1)C)N |
Origin of Product |
United States |
Preparation Methods
Reaction of 3-Methyl-pyridine 1-oxide with Trialkylamine and Electrophiles
A patented process involves reacting 3-methyl-pyridine 1-oxide with a trialkylamine (e.g., trimethylamine or triethylamine) and an electrophilic compound such as phosgene or acid chlorides to form ammonium salt intermediates. This reaction is performed in an inert solvent like methylene chloride at low temperatures (0–25 °C) with controlled addition of phosgene.
-
- Solvent: Methylene chloride
- Temperature: 0–25 °C
- Reagents: 3-methyl-pyridine 1-oxide, trimethylamine, phosgene
- Reaction time: Typically several hours with controlled addition
-
- Excess phosgene removed under vacuum
- Purification by column chromatography (silica gel, methylene chloride/methanol)
Dealkylation Using Hydrogen Bromide
The dialkylamino intermediates undergo dealkylation by treatment with hydrobromic acid (48% strength) at elevated temperatures (150–220 °C). This step removes alkyl groups to yield 2-amino-5-methylpyridine.
-
- Acid: 48% hydrobromic acid
- Temperature: 150 °C for 5 hours, then 220 °C for 2 hours
- Addition of pyridine to modulate reaction
-
- Cooling and neutralization to pH 9 with sodium hydroxide
- Extraction with methylene chloride or ethyl acetate
- Drying over sodium sulfate and rotary evaporation
- Removal of residual pyridine under vacuum
Purification and Characterization
Purification steps commonly involve:
- Multiple liquid-liquid extractions with ethyl acetate or methylene chloride.
- Drying organic layers over anhydrous sodium sulfate.
- Filtration and concentration under reduced pressure.
- Final purification by silica gel column chromatography using mixtures of methylene chloride and methanol or ethyl acetate and hexane.
Characterization includes:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).
- Mass Spectrometry (MS) for molecular ion confirmation.
- Thin Layer Chromatography (TLC) for reaction monitoring.
- Melting point determination for solid intermediates.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1. Formation of ammonium salt | 3-methyl-pyridine 1-oxide, trimethylamine, phosgene | Methylene chloride | 0–25 °C | N/A | Controlled phosgene addition |
| 2. Dealkylation | Hydrobromic acid (48%), pyridine | None (neat) | 150–220 °C | ~95 | High temperature, acid-mediated |
| 3. Alkylation | Ethyl bromoacetate, base (TEA or K2CO3) | DMF or acetonitrile | 25–80 °C | 70–90 | Base-mediated nucleophilic attack |
| 4. Purification | Extraction, drying, chromatography | Ethyl acetate, silica gel | Ambient | N/A | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-Amino-5-methyl-2-pyridyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-(4-Amino-5-methyl-2-pyridyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-Amino-5-methyl-2-pyridyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and result in various pharmacological effects .
Comparison with Similar Compounds
Imidazole-Based Analogues
Compounds such as Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazol-4-yl] acetate (-F) replace the pyridine ring with an imidazole core. The 4-chlorophenyl substituent introduces lipophilicity, improving membrane permeability compared to the target compound’s methyl group .
Pyrimidine-Based Analogues
Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate () substitutes pyridine with pyrimidine, a six-membered ring with two nitrogen atoms. The methylthio group enhances metabolic stability but may reduce aqueous solubility .
Pyrazolo-Pyrimidine Hybrids
Ethyl 2-(1-methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl)acetate () features a fused bicyclic system. The methyl and oxo groups influence tautomerism, affecting binding kinetics .
Substituent Effects on Reactivity and Bioactivity
Halogenated Derivatives
Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate () introduces fluorine, a strong electron-withdrawing group. This increases the pyridine ring’s electrophilicity, enhancing reactivity in nucleophilic substitutions.
Amino and Hydroxy Derivatives
Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate () combines amino and hydroxy groups, creating a highly polar structure. This increases water solubility but may limit blood-brain barrier penetration. The hydroxy group also introduces pH-dependent ionization, affecting bioavailability .
Nickel-Catalyzed Amidation
Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate () is synthesized using nickel-based nanocatalysts, highlighting a trend toward transition-metal catalysis for C–N bond formation. This approach offers superior regioselectivity compared to classical methods .
Physicochemical and Pharmacokinetic Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Solubility (LogP) | Bioactivity Insights |
|---|---|---|---|---|---|
| Ethyl 2-(4-Amino-5-methyl-2-pyridyl)acetate | C₁₁H₁₄N₂O₂ | 206.24 | 4-NH₂, 5-CH₃, 2-ester | 1.2 (predicted) | Intermediate for anti-inflammatory agents |
| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazol-4-yl] acetate (1-F) | C₁₅H₁₆ClN₂O₂ | 294.75 | 4-Cl-C₆H₄, imidazole | 3.5 | Enhanced lipophilicity |
| Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate (13) | C₉H₁₁ClN₂O₂S | 246.71 | 4-Cl, 2-SCH₃, pyrimidine | 2.8 | Metabolic stability |
| Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate (15) | C₁₀H₁₅N₃O₄ | 241.25 | 2-NH₂, 4-OH, pyrimidine | 0.9 | High aqueous solubility |
Biological Activity
Ethyl 2-(4-amino-5-methyl-2-pyridyl)acetate, a compound derived from pyridine, has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-amino-5-methyl-2-pyridinecarboxylic acid with ethyl chloroacetate under basic conditions. This reaction leads to the formation of the desired ester, which can be further purified through recrystallization techniques.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyridine compounds, including this compound, possess significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effective inhibition at low concentrations. For instance, a minimum inhibitory concentration (MIC) study indicated potent activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Recent research highlights the compound's potential as an anticancer agent. In vitro assays have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and Caco2 (colon cancer). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .
- Antidiabetic Effects : this compound has also been investigated for its antidiabetic properties. It shows promise in lowering blood glucose levels and improving insulin sensitivity in animal models .
Case Studies
-
Antimicrobial Efficacy : A study conducted on various derivatives of pyridine compounds found that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the molecular structure could enhance antimicrobial potency .
Compound MIC (µg/mL) Activity This compound 12 Strong Ampicillin 6.25 Control -
Cytotoxicity in Cancer Cells : In a comparative study assessing the cytotoxic effects of various compounds on HepG2 cells, this compound demonstrated an IC50 value of 15 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .
Compound IC50 (µM) Type This compound 15 Moderate Doxorubicin 10 Strong
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways by modulating Bcl-2 family proteins, leading to increased Bax expression and decreased Bcl-2 levels.
Q & A
Q. What spectroscopic and crystallographic methods are essential for confirming the molecular structure of Ethyl 2-(4-Amino-5-methyl-2-pyridyl)acetate?
- Methodological Answer : Structural confirmation requires a combination of NMR spectroscopy (¹H and ¹³C) to resolve the pyridine and acetate moieties, mass spectrometry (HRMS or ESI-MS) to verify molecular weight, and X-ray crystallography for absolute configuration. For crystallography, the SHELX suite (e.g., SHELXL) is widely used for refinement, particularly for resolving hydrogen bonding and disorder in the pyridine ring. Multi-solvent recrystallization may be needed to obtain diffraction-quality crystals. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts .
Q. What are the standard synthetic routes for this compound, and what key reaction mechanisms are involved?
- Methodological Answer : Synthesis typically involves nucleophilic substitution (e.g., coupling a pyridine precursor with ethyl chloroacetate) or condensation reactions (e.g., Knorr pyridine synthesis with ethyl acetoacetate derivatives). Protecting groups (e.g., Boc for amines) are critical to prevent side reactions. Reaction monitoring via TLC or HPLC ensures intermediate purity. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the product. Yield optimization may require anhydrous conditions and catalysts like DMAP .
Advanced Research Questions
Q. How can SHELX software address challenges in refining the crystal structure of this compound, particularly disorder in the pyridine ring?
- Methodological Answer : SHELXL’s TWIN and PART commands manage twinning and partial occupancy in disordered regions. For pyridine-acetate systems, anisotropic displacement parameters refine thermal motion. Hydrogen atoms are added geometrically or via HFIX constraints. Validation tools (e.g., PLATON’s ADDSYM) check for missed symmetry. Challenges include resolving overlapping electron density in the acetate group, which may require iterative refinement cycles and restraints on bond lengths/angles .
Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR chemical shifts) and computational predictions during structural analysis?
- Methodological Answer : Discrepancies arise from solvent effects, tautomerism, or dynamic processes. Strategies:
- Experimental : Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-dependent shifts. Variable-temperature NMR identifies dynamic equilibria.
- Computational : Compare DFT-calculated shifts (Gaussian, B3LYP/6-31G*) with experimental data. Adjust for solvent polarity via COSMO-RS models.
Cross-validate with X-ray data to confirm dominant tautomers or conformers .
Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes)?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) screens binding affinities to target proteins (e.g., kinases). MD simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over 100+ ns. QM/MM hybrid models evaluate electronic interactions at active sites. Validate predictions with in vitro assays (e.g., IC₅₀ measurements using fluorescence-based enzymatic assays). False positives are mitigated by free-energy perturbation (FEP) calculations .
Q. What experimental design optimizes the enantiomeric purity of this compound in asymmetric synthesis?
- Methodological Answer : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (lipases in organic media). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak columns) or polarimetry. Kinetic resolution parameters (e.g., k/Kₘ) are derived from Michaelis-Menten plots. For catalysis, screen transition-metal complexes (e.g., Ru-BINAP) under inert atmospheres. Post-reaction, recrystallization in chiral solvents (e.g., (R)-limonene) enhances ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
